
4-(2-aminoethyl)-2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a pyrazolone derivative, which is a class of compounds known for their diverse pharmacological activities. Pyrazolones are characterized by a 1,2-dihydro-3H-pyrazol-3-one core, which can be modified with various substituents to alter their chemical and biological properties. The specific compound mentioned includes a 2-aminoethyl group, a 4-bromophenyl group, and a 4-methoxyphenyl group, which are likely to influence its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of pyrazolone derivatives can involve multiple steps, including the formation of the pyrazolone ring and subsequent functionalization. The papers provided do not directly describe the synthesis of the exact compound , but they do provide insights into related methodologies. For instance, the use of 2-aminophenyl-1H-pyrazole as a directing group for copper-mediated C-H amidation and sulfonamidation suggests a potential pathway for introducing amino and sulfonyl groups into the pyrazolone framework . Additionally, the synthesis and sulphonylation of a related compound, 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole, indicates that sulfonylation reactions are feasible for pyrazolone derivatives, which could be relevant for the synthesis of the sulphate form of the compound .
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is crucial for understanding their chemical behavior and biological activity. The crystal and molecular structure of a related compound, 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, was determined using X-ray diffraction, revealing details about the tautomeric form of the pyrazolone ring and intramolecular hydrogen bonding . These structural insights can be extrapolated to the compound , suggesting that it may also exhibit specific tautomeric forms and intramolecular interactions that could affect its reactivity and binding properties.
Chemical Reactions Analysis
The chemical reactions involving pyrazolone derivatives can be diverse, depending on the substituents present on the core structure. The copper-mediated C-H amidation and sulfonamidation reactions described in one of the papers could be relevant for the functionalization of the pyrazolone ring in the compound of interest . The sulfonylation reaction detailed in another paper provides a precedent for introducing sulfonyl groups into pyrazolone derivatives, which could be a step in the synthesis or modification of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. While the papers do not provide specific data on the physical and chemical properties of the compound , they do offer information on related compounds. For example, the existence of a related compound as a double ion in chloroform solution suggests that the compound may also have interesting solubility characteristics and ionic forms under certain conditions . The intramolecular hydrogen bonding observed in another related compound could also imply that the compound has similar hydrogen bonding capabilities, which can affect its physical properties and stability .
Scientific Research Applications
Heterocyclic Compounds Synthesis
Heterocyclic compounds, like pyrazoles, play a crucial role in pharmaceutical and organic chemistry due to their significant biological activities. The chemistry of pyrazoline derivatives, such as "4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones," showcases the potential for synthesizing diverse heterocycles, including pyrazolo-imidazoles and spiropyrroles, under mild reaction conditions. This suggests potential applications of the specified compound in creating pharmacologically active heterocycles or dyes through similar synthetic pathways (Gomaa & Ali, 2020).
Sulphate Compounds in Environmental Applications
Sulphate compounds and their derivatives are extensively researched for environmental applications, especially in the context of water treatment and pollution control. For instance, calcium sulphate hydrates are studied for their roles in various forms of sulphate, highlighting the importance of sulphate-based compounds in environmental chemistry and applications such as water purification or soil amendment (Hand, 1997). The complex's sulphate moiety could imply similar environmental or industrial applications, particularly in areas requiring the stabilization of sulphate ions or their reactive intermediates.
Phosphorus Functional Groups in Organic Synthesis
Organophosphorus compounds exhibit a wide range of biological and chemical applications due to their structural diversity and reactivity. The synthesis and transformation of phosphorylated heterocycles are areas of intense research, offering insights into the potential synthetic applications of phosphorus-containing compounds in creating new materials with insecticidal, anticancer, or other pharmacological activities (Abdurakhmanova et al., 2018). This highlights the potential research interest in exploring the synthesis and applications of compounds with similar structural features, including the role of sulphate and other functional groups in modifying biological activity or enhancing chemical reactivity.
properties
IUPAC Name |
4-(2-aminoethyl)-2-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2.H2O4S/c1-24-15-8-2-12(3-9-15)17-16(10-11-20)18(23)22(21-17)14-6-4-13(19)5-7-14;1-5(2,3)4/h2-9,21H,10-11,20H2,1H3;(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZBCBWWIFQNOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)Br)CCN.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one sulphate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



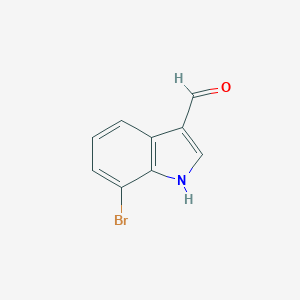
![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)
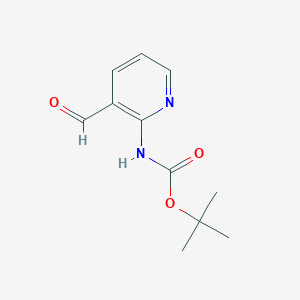
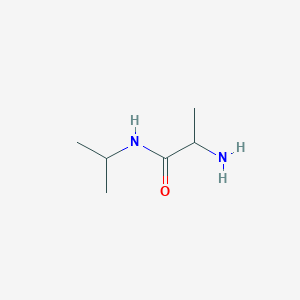

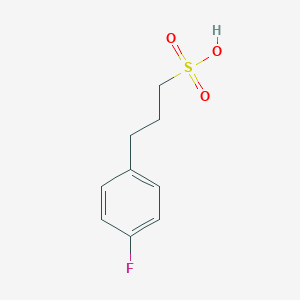
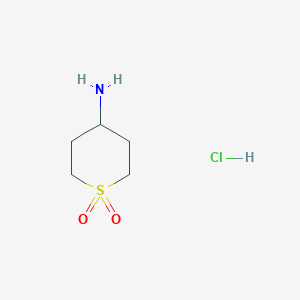
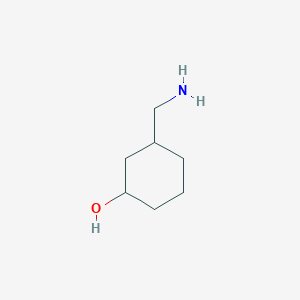
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B111259.png)


![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)